2-Chloro-4-fluorobenzonitrile is an aromatic organic compound, and its synthesis has been explored in various research studies. One common method involves the fluorination of 2-chloro-4-nitrobenzonitrile using potassium fluoride on alumina. PubChem, National Institutes of Health:
Research suggests that 2-Chloro-4-fluorobenzonitrile may possess various potential applications in scientific research, although its specific uses are still under investigation. Here are some reported areas of exploration:
The origin of 2-chloro-4-fluorobenzonitrile is likely through synthetic processes in a laboratory setting. Specific details about its discovery or initial synthesis are not readily available in scientific literature []. However, its structure and properties make it a potentially valuable intermediate or building block for the synthesis of more complex molecules.
The key feature of 2-chloro-4-fluorobenzonitrile is its aromatic ring structure. This six-membered carbon ring with alternating single and double bonds exhibits stability and unique chemical properties. The presence of chlorine (Cl) at the second position (para position relative to the nitrile group) and fluorine (F) at the fourth position introduces electronegative substituents, potentially affecting the reactivity of the molecule [].
Acute Toxic;Irritant